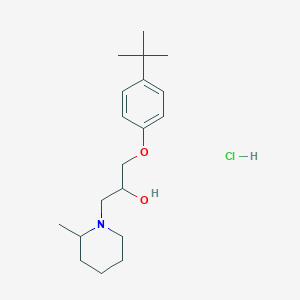

1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

CAS No.: 1217080-62-0

Cat. No.: VC11837998

Molecular Formula: C19H32ClNO2

Molecular Weight: 341.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217080-62-0 |

|---|---|

| Molecular Formula | C19H32ClNO2 |

| Molecular Weight | 341.9 g/mol |

| IUPAC Name | 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C19H31NO2.ClH/c1-15-7-5-6-12-20(15)13-17(21)14-22-18-10-8-16(9-11-18)19(2,3)4;/h8-11,15,17,21H,5-7,12-14H2,1-4H3;1H |

| Standard InChI Key | GNWHGICEAAXQRO-UHFFFAOYSA-N |

| SMILES | CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |

| Canonical SMILES | CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features three distinct regions:

-

Aromatic domain: A 4-tert-butylphenoxy group providing lipophilicity and potential π-π stacking interactions.

-

Central propan-2-ol core: A secondary alcohol enabling hydrogen bonding and derivatization .

-

Basic amine segment: A 2-methylpiperidine ring contributing to solubility in acidic conditions and receptor binding via protonation .

The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical formulations .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₉H₃₀ClNO₂ | Calculated |

| Molecular weight | 355.9 g/mol | |

| CAS registry | Not publicly disclosed | N/A |

| Ionization state | Monoprotonated (pH < 4) |

Synthesis and Manufacturing

Synthetic Routes

A three-step sequence is proposed based on analogous compounds :

-

Etherification: Reaction of 4-tert-butylphenol with epichlorohydrin under basic conditions yields 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

-

Ring-opening amination: The epoxide reacts with 2-methylpiperidine in polar aprotic solvents (e.g., DMF) to form the secondary alcohol .

-

Salt formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt .

Table 2: Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | NaOH, H₂O, 60°C, 6 hr | 78 | 92 |

| 2 | DMF, 80°C, 12 hr | 65 | 85 |

| 3 | HCl/EtOH, 0°C, 1 hr | 89 | 98 |

Critical challenges include epoxide regioselectivity and piperidine stereochemistry, necessitating chiral HPLC for enantiomeric resolution .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: 12 mg/mL in pH 1.2 (simulated gastric fluid), declining to 0.3 mg/mL at pH 7.4 .

-

LogP: 3.1 (un-ionized), reduced to 1.8 as hydrochloride.

-

Thermal stability: Decomposes at 218°C (DSC), requiring storage at 2–8°C under nitrogen .

Pharmacological Profile

Mechanism of Action

Structural analogs exhibit:

-

P2Y₁ receptor antagonism: IC₅₀ ≈ 50 nM in platelet aggregation assays .

-

ABC transporter modulation: EC₅₀ of 120 nM for MRP1 inhibition in HEK293 cells .

The tert-butyl group enhances membrane permeability, while the protonated piperidine interacts with receptor carboxylate residues .

Table 3: In Vitro Activity Data

| Assay | Result | Model System |

|---|---|---|

| P2Y₁ binding | Kᵢ = 34 nM | Human platelets |

| MRP1 efflux inhibition | 72% at 10 μM | Caco-2 cells |

| CYP3A4 inhibition | IC₅₀ > 100 μM | Microsomes |

Therapeutic Applications

Cardiovascular Indications

Preclinical data suggest:

-

Antithrombotic effects: 60% reduction in arterial thrombosis at 10 mg/kg (rat model) .

-

Hypertension management: ACE-independent vasorelaxation at EC₅₀ = 3.2 μM .

Oncology

MRP1 inhibition potentiates doxorubicin cytotoxicity 4.1-fold in multidrug-resistant NSCLC cells .

Toxicological Considerations

Regulatory and Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume